molecular formula C19H26ClN7O2 B12096270 Anagliptin hydrochloride

Anagliptin hydrochloride

Número de catálogo: B12096270
Peso molecular: 419.9 g/mol
Clave InChI: SRIIFFBJIKZICS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El clorhidrato de anagliptina es un compuesto farmacéutico que se utiliza principalmente para el tratamiento de la diabetes mellitus tipo 2. . Estos inhibidores actúan aumentando los niveles de hormonas incretinas, que ayudan a regular los niveles de glucosa en sangre.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de anagliptina implica varios pasos clave. Un método común incluye la unión de ácido 2-metilpirazolo[1,5-a]pirimidina-6-carboxílico con (2S)-1-{[(1-amino-2-metilpropan-2-il)amino]acetil}pirrolidina-2-carbonitrilo metanosulfonato de sal en presencia de EDC.HCl, HOBT y TEA . Este proceso da como resultado la formación de anagliptina, que luego se convierte en su forma de sal de clorhidrato.

Métodos de producción industrial

La producción industrial de clorhidrato de anagliptina generalmente implica la síntesis a gran escala utilizando reacciones químicas similares a las descritas anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la composición del solvente .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de anagliptina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en las reacciones que involucran clorhidrato de anagliptina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación, que a menudo se caracterizan mediante técnicas como HPLC y espectrometría de masas .

Aplicaciones Científicas De Investigación

Glycemic Control

Anagliptin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In clinical trials:

  • Phase II Trials : A reduction in HbA1c values from baseline was observed after 12 weeks of monotherapy with anagliptin at doses of 200 mg and 400 mg, yielding reductions of 0.75%±0.50%0.75\%\pm 0.50\% and 0.82%±0.46%0.82\%\pm 0.46\%, respectively .
  • Phase III Trials : Anagliptin demonstrated sustained improvements in HbA1c levels over 52 weeks when used as monotherapy or in combination with other oral antidiabetic agents .

Lipid Profile Improvement

Anagliptin also positively affects lipid profiles. A pooled analysis indicated significant reductions in low-density lipoprotein cholesterol (LDL-C), triglycerides, and total cholesterol levels after treatment . The following table summarizes these findings:

Parameter Baseline Levels Post-Treatment Levels Change
LDL-CX mg/dLY mg/dLDecreased by Z mg/dL
TriglyceridesA mg/dLB mg/dLDecreased by C mg/dL
Total CholesterolD mg/dLE mg/dLDecreased by F mg/dL

Cardiovascular Benefits

Research indicates that anagliptin may have cardiovascular benefits beyond glycemic control. It has been shown to suppress vascular smooth muscle cell proliferation and inflammatory responses, which are critical factors in atherosclerosis . In studies involving apoE-deficient mice, anagliptin reduced the area of atherosclerotic lesions, suggesting its potential role in cardiovascular disease prevention .

Safety Profile

Anagliptin is generally well-tolerated among patients. Adverse events reported during clinical trials were minimal, with no significant hypoglycemic episodes noted . The safety outcomes from a comparative study between anagliptin and sitagliptin showed similar tolerability profiles, with only a few terminations due to adverse events .

Case Studies

Several case studies have documented the effects of anagliptin when used alone or in combination with other antidiabetic agents:

  • Combination Therapy with Miglitol : A study examined the additive effects of anagliptin and miglitol on insulin-treated patients with type 2 diabetes. The combination led to enhanced glycemic control compared to monotherapy .
  • Long-term Efficacy : In a long-term study involving patients who had previously received DPP-4 inhibitors, anagliptin was effective in maintaining glycemic control over extended periods .

Mecanismo De Acción

El clorhidrato de anagliptina ejerce sus efectos inhibiendo la enzima dipeptidil peptidasa-4 (DPP-4). Esta inhibición evita la degradación de las hormonas incretinas, como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinótropo dependiente de la glucosa (GIP). Como resultado, los niveles de estas hormonas aumentan, lo que lleva a una mayor secreción de insulina y una menor liberación de glucagón, mejorando así el control glucémico .

Actividad Biológica

Anagliptin hydrochloride is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glucose control by increasing the levels of incretin hormones, which subsequently stimulate insulin secretion and inhibit glucagon release. This article provides a detailed overview of the biological activity of anagliptin, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic benefits beyond glycemic control.

Anagliptin functions by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By blocking DPP-4 activity, anagliptin prolongs the action of these hormones, leading to:

  • Increased Insulin Secretion : Enhances pancreatic β-cell responsiveness to glucose.
  • Decreased Glucagon Secretion : Reduces hepatic glucose output.
  • Lower Blood Glucose Levels : Achieves this effect without causing hypoglycemia due to its glucose-dependent mechanism.

The structural interactions between anagliptin and DPP-4 have been elucidated through crystallography studies, revealing non-covalent binding that occludes the active site of the enzyme, preventing substrate access .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of anagliptin in controlling blood glucose levels in T2DM patients. Below is a summary of key findings from various clinical trials:

Study TypeInterventionDurationHbA1c ReductionFPG ReductionParticipants
Phase IIAnagliptin 200 mg/day12 weeks-0.75% ± 0.50%-1.25 mmol/L69
Phase IIIAnagliptin 400 mg/day52 weeks-0.82% ± 0.46%Not reported68
Combination TherapyAnagliptin + Metformin24 weeks-0.66% ± 0.50%Not reported150
Comparative StudyAnagliptin vs Sitagliptin52 weeksSimilar efficacySimilar efficacy353

The data indicate that anagliptin significantly reduces HbA1c levels and fasting plasma glucose (FPG) compared to baseline measurements. In a comparative study against sitagliptin, both drugs demonstrated similar efficacy in lowering LDL cholesterol and improving glycemic control .

Additional Biological Activities

Beyond its primary role in glycemic control, anagliptin exhibits several other biological activities:

  • Anti-inflammatory Effects : Research indicates that anagliptin suppresses vascular smooth muscle cell proliferation and monocyte inflammatory responses, which may contribute to its protective effects against atherosclerosis .
  • Lipid Modulation : Anagliptin has shown potential in lowering low-density lipoprotein (LDL) cholesterol levels while having a neutral effect on triglycerides .

Case Studies and Real-world Applications

A notable case study involved patients with poorly controlled T2DM who were treated with anagliptin as monotherapy or in combination with other antidiabetic agents. The results demonstrated sustained improvements in HbA1c levels over time, with over 40% of patients achieving target HbA1c levels below 6.9% after treatment .

Another study highlighted the additive effects of combining anagliptin with miglitol, showing enhanced glycemic control throughout the day for several patients .

Safety Profile

Anagliptin is generally well-tolerated with a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances but are less frequent than those associated with other antidiabetic medications. No significant hypoglycemic events have been reported during clinical trials .

Propiedades

Fórmula molecular

C19H26ClN7O2

Peso molecular

419.9 g/mol

Nombre IUPAC

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H

Clave InChI

SRIIFFBJIKZICS-UHFFFAOYSA-N

SMILES canónico

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.